![molecular formula C16H21NO4 B6147753 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid CAS No. 1203686-70-7](/img/new.no-structure.jpg)
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid
Description
4-({1-[(tert-Butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid is a synthetic intermediate featuring a benzoic acid core substituted with a tert-butoxycarbonyl (Boc)-protected azetidine ring via a methylene linker. Its molecular formula is C₁₅H₁₉NO₄ (molecular weight: 277.32 g/mol) . The Boc group enhances solubility and stability during synthetic processes, while the four-membered azetidine ring introduces conformational rigidity. This compound is widely used in medicinal chemistry for peptide coupling and as a building block in drug discovery .
Properties
CAS No. |
1203686-70-7 |
---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine
The tert-butoxycarbonyl (Boc) group is introduced to the azetidine nitrogen to prevent undesired side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For example, azetidine-3-carboxylic acid derivatives are treated with Boc₂O in dichloromethane (DCM) at 0–25°C, yielding Boc-protected intermediates with >90% efficiency.
Key Reaction Conditions:
Reagent | Solvent | Temperature | Yield |
---|---|---|---|
Boc₂O, DMAP | DCM | 0°C → 25°C | 92% |
Methylene Bridge Installation
The methylene linker is introduced via alkylation or Mitsunobu reactions. A common approach involves reacting Boc-azetidine-3-methanol with 4-bromomethylbenzoic acid under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples Boc-azetidine-3-methanol to 4-hydroxybenzoic acid derivatives, though this method is less atom-economical.
Comparative Analysis:
Method | Reagents | Solvent | Yield | Byproducts |
---|---|---|---|---|
Alkylation | K₂CO₃, DMF | DMF | 78% | Minimal |
Mitsunobu | DEAD, PPh₃ | THF | 65% | Triphenylphosphine oxide |
Coupling Strategies for Benzoic Acid Moiety
The benzoic acid group is often introduced via esterification or direct coupling. Recent advancements favor carboxylate activation using carbodiimide-based reagents.
Carbodiimide-Mediated Coupling
In a representative procedure, Boc-azetidine-3-methylamine is reacted with 4-carboxybenzaldehyde using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method achieves 75–85% yield, with HOBt suppressing racemization.
Optimized Protocol:
HATU-Assisted Amidation
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency in polar aprotic solvents like DMF. For instance, coupling Boc-azetidine-3-methylamine with 4-(bromomethyl)benzoic acid using HATU and DIPEA achieves 84% yield.
Critical Parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
HATU Equiv. | 1.2–1.5 | Maximizes activation |
DIPEA Equiv. | 2.0–3.0 | Neutralizes HCl |
Reaction Time | 8–12 h | Completes coupling |
Alternative Routes and Byproduct Management
Reductive Amination
Azetidine-3-carboxaldehyde is condensed with 4-aminomethylbenzoic acid followed by Boc protection. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine reduction, yielding 68–72% product. However, this route risks over-reduction of the aldehyde.
Byproduct Mitigation
-
N-Boc Deprotection: Premature cleavage of the Boc group during coupling is minimized by avoiding acidic conditions (e.g., TFA).
-
Ester Hydrolysis: Unwanted ester hydrolysis is suppressed using mild bases (e.g., NaHCO₃) instead of NaOH.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for Boc protection and coupling steps. A two-stage system achieves 89% yield with residence times <30 minutes, reducing solvent use by 40% compared to batch processes.
Flow Reactor Parameters:
Stage | Reactor Type | Temperature | Residence Time |
---|---|---|---|
Boc Protection | Tubular | 25°C | 10 min |
Coupling | Microfluidic | 40°C | 20 min |
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The benzoic acid moiety participates in classical acid-derived reactions. Key transformations include:
Esterification
The carboxylic acid reacts with alcohols under standard esterification conditions. A representative protocol involves:
-
Reagents: Thionyl chloride (SOCl₂) for acid chloride formation, followed by alcohol (e.g., methanol) in anhydrous dichloromethane (DCM).
-
Conditions: 0–25°C, 2–4 hours.
-
Yield: ~85–90% for methyl ester derivatives.
Reaction Type | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Esterification | SOCl₂, MeOH | DCM, 0–25°C, 4 h | Methyl ester | 85–90% |
Amidation
Coupling with amines via carbodiimide-mediated activation:
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and primary/secondary amines .
-
Conditions: Room temperature, 12–24 hours.
Boc Deprotection
The Boc group on the azetidine ring is cleaved under acidic conditions:
-
Conditions: 0–25°C, 1–2 hours.
-
Outcome: Generates a free azetidine amine, which can be further functionalized (e.g., alkylation, acylation) .
Deprotection Method | Reagents | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Acidic cleavage | TFA/DCM | 25°C, 2 h | Free azetidine | >95% |
Azetidine Ring Functionalization
The azetidine nitrogen undergoes reactions after Boc deprotection:
-
Reductive Amination: Reacts with aldehydes/ketones in the presence of sodium cyanoborohydride (NaBH₃CN) .
-
Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) in DCM with triethylamine (Et₃N) .
Methylene Bridge Reactivity
The methylene group (-CH₂-) linking the azetidine and benzoic acid exhibits limited reactivity but can participate in:
-
Radical Halogenation: Selective bromination using N-bromosuccinimide (NBS) under UV light .
-
Oxidation: Controlled oxidation with KMnO₄ yields a ketone derivative, though this is less common due to competing side reactions .
Coupling Reactions
The deprotected azetidine amine enables diverse bioconjugation:
-
Suzuki–Miyaura Coupling: With aryl boronic acids using Pd(PPh₃)₄ as a catalyst .
-
Peptide Coupling: Utilizes the free amine for solid-phase peptide synthesis (SPPS) .
Cycloaddition and Heterocycle Formation
The azetidine ring participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline derivatives, though this requires Boc deprotection first .
Key Research Findings
-
Spectral Confirmation: Deprotection intermediates were characterized via ¹H NMR (δ 7.25 ppm for NH₂) and ¹³C NMR (δ 173.6 ppm for C=O) .
-
Stability: The Boc group remains intact under esterification conditions (pH < 10) but hydrolyzes rapidly in strong bases (pH > 12) .
Comparative Reactivity Table
Functional Group | Reaction Type | Key Reagents | Conditions | Yield Range |
---|---|---|---|---|
Carboxylic acid | Esterification | SOCl₂, ROH | 0–25°C, 2–4 h | 85–90% |
Boc-protected amine | Acidic cleavage | TFA/DCM | 25°C, 1–2 h | >95% |
Azetidine amine | Reductive amination | RCHO, NaBH₃CN | MeOH, 12 h | 60–75% |
Methylene bridge | Bromination | NBS, UV | DCM, 2 h | 50–65% |
This compound’s versatility in medicinal chemistry is underscored by its dual reactivity at the carboxylic acid and azetidine sites, enabling applications in prodrug design and targeted drug delivery. Future research should explore its use in metal-catalyzed cross-couplings and photochemical transformations.
Scientific Research Applications
Medicinal Chemistry
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid has been investigated for its role in the synthesis of bioactive compounds. The azetidine ring structure contributes to the compound's potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, studies have shown that compounds with azetidine structures can inhibit bacterial growth, making them candidates for developing new antibiotics .
Drug Development
The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its ability to modify biological activity through structural variations makes it valuable in optimizing drug efficacy and reducing side effects.
Data Table: Synthesis Pathways
Material Science
In material science, this compound can be used to create polymers with specific properties. Its functional groups allow for incorporation into polymer matrices, enhancing mechanical and thermal properties.
Case Study: Polymer Blends
A study demonstrated that incorporating this compound into poly(lactic acid) (PLA) improved the thermal stability and mechanical strength of the resulting polymer blend, making it suitable for applications in biodegradable materials .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety of compounds used in pharmaceuticals and materials. Preliminary studies on this compound indicate moderate toxicity levels, necessitating further investigation into its safety profile.
Toxicity Data Table
Mechanism of Action
The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid depends on its application:
In Organic Synthesis: It acts as a precursor or intermediate that undergoes various chemical transformations.
In Medicinal Chemistry: The azetidine ring can interact with biological targets, potentially inhibiting enzymes or receptors.
Comparison with Similar Compounds
3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}oxy)benzoic Acid
- Structure : Replaces the azetidine ring with a six-membered piperidine ring and an ether linker.
- Molecular Formula: C₁₇H₂₃NO₅ (MW: 321.37 g/mol) .
- Key Differences: The piperidine ring reduces steric strain but increases conformational flexibility compared to azetidine.
4-([1-(tert-Butoxycarbonyl)azetidin-3-Yl]oxy)benzoic Acid
- Structure : Features an oxygen atom linking the azetidine and benzoic acid moieties.
- Molecular Formula: C₁₅H₁₉NO₅ (MW: 293.32 g/mol) .
- Key Differences :
- The oxy linker introduces polarity, altering electronic properties and hydrogen-bonding capacity.
- Higher molecular weight compared to the methylene-linked analog due to the additional oxygen atom.
4-(Boc-aminomethyl)benzoic Acid
- Structure: Substitutes the azetidinylmethyl group with a Boc-protected aminomethyl group.
- Molecular Formula: C₁₃H₁₆NO₄ (MW: 250.28 g/mol) .
- Key Differences :
- The primary amine (protected by Boc) offers distinct reactivity in amide bond formation.
- Simpler structure with fewer stereochemical considerations.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic Acid
- Structure : Incorporates a pyrazole ring adjacent to the carboxylic acid.
- Molecular Formula : C₁₃H₁₉N₃O₄ (MW: 281.31 g/mol) .
- Increased nitrogen content may enhance binding to metalloenzymes.
Structural and Functional Analysis
Table 1: Comparative Data of Key Compounds
Biological Activity
The compound 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid is a derivative of azetidine and has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an azetidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
Pharmacological Profiles
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. Azetidine derivatives are known to inhibit various inflammatory pathways, potentially making this compound useful in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on thiazolidin derivatives have shown that they can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
- Enzyme Inhibition : The azetidine moiety is linked to enzyme inhibition activities. Specifically, compounds derived from azetidine have been studied for their ability to inhibit enzymes involved in cancer progression and inflammation.
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : This compound may interact with key signaling pathways involved in cell proliferation and apoptosis.
- Receptor Binding : The compound's structure suggests potential interactions with specific receptors related to immune response and inflammation.
Case Study 1: Anticancer Activity
In a study investigating the anticancer activity of azetidine derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against HeLa and K562 cell lines. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of azetidine derivatives demonstrated that these compounds could effectively reduce inflammation markers in animal models. This suggests that this compound may possess similar properties, warranting further investigation into its therapeutic applications.
Table 1: Biological Activities of Azetidine Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | TBD | |
Thiazolidin Derivative A | Anticancer | 14.9 | |
Thiazolidin Derivative B | Anti-inflammatory | TBD |
Mechanism | Description |
---|---|
Signaling Pathway Modulation | Alters pathways related to cell growth and apoptosis |
Enzyme Inhibition | Inhibits enzymes linked to cancer progression |
Receptor Interaction | Binds to receptors involved in inflammatory responses |
Q & A
Q. What purification challenges exist for Boc-protected intermediates, and how are they addressed?
- Methodological Answer : Silica gel chromatography (hexane/EtOAc gradients) separates Boc-protected intermediates from byproducts. Recrystallization in ethanol/water improves purity. For hydrophilic impurities, ion-exchange chromatography (e.g., Dowex resin) is effective .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.